molecular formula C5H9NO2 B6236498 1-(1,3-oxazolidin-3-yl)ethan-1-one CAS No. 3672-60-4

1-(1,3-oxazolidin-3-yl)ethan-1-one

Cat. No. B6236498
CAS RN: 3672-60-4
M. Wt: 115.1
InChI Key:
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Description

1-(1,3-oxazolidin-3-yl)ethan-1-one, also known as oxazolidone, is a synthetic chemical compound that has been studied for its potential applications in various scientific fields. Oxazolidone is a five-membered ring with an oxygen atom, two carbon atoms, and two nitrogen atoms. It is a white, odorless, crystalline solid with a melting point of 66°C and a boiling point of 121°C. Oxazolidone is soluble in water and alcohol, and is insoluble in ether, benzene, and chloroform.

Mechanism of Action

The exact mechanism of action of 1-(1,3-oxazolidin-3-yl)ethan-1-one is not fully understood. However, it is known that 1-(1,3-oxazolidin-3-yl)ethan-1-one can inhibit protein synthesis in bacteria, leading to the death of the bacteria. Oxazolidone is believed to bind to the ribosomal subunit, preventing the formation of peptide bonds between amino acids. This prevents the bacteria from synthesizing proteins, leading to cell death.
Biochemical and Physiological Effects
Oxazolidone has been studied for its potential effects on various biochemical and physiological processes. In vitro studies have shown that 1-(1,3-oxazolidin-3-yl)ethan-1-one can inhibit the growth of bacteria, fungi, and viruses. In vivo studies have demonstrated that 1-(1,3-oxazolidin-3-yl)ethan-1-one can inhibit the growth of bacteria in animals. Additionally, 1-(1,3-oxazolidin-3-yl)ethan-1-one has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,3-oxazolidin-3-yl)ethan-1-one in laboratory experiments is its low toxicity. Oxazolidone is not known to be toxic to humans or animals, and it has been found to be safe for use in laboratory experiments. Additionally, 1-(1,3-oxazolidin-3-yl)ethan-1-one is relatively easy to synthesize and is available in a variety of forms.
However, there are some limitations to using 1-(1,3-oxazolidin-3-yl)ethan-1-one in laboratory experiments. Oxazolidone is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, 1-(1,3-oxazolidin-3-yl)ethan-1-one is not very stable, and it can decompose when exposed to light or heat.

Future Directions

There are a variety of possible future directions for research on 1-(1,3-oxazolidin-3-yl)ethan-1-one. One potential area of research is the development of new methods for synthesizing 1-(1,3-oxazolidin-3-yl)ethan-1-one. Additionally, further research could be done on the mechanism of action of 1-(1,3-oxazolidin-3-yl)ethan-1-one and its effects on biochemical and physiological processes. Additionally, more research could be done on the potential applications of 1-(1,3-oxazolidin-3-yl)ethan-1-one in the pharmaceutical and biotechnology industries. Finally, further research could be done to investigate the potential toxicity of 1-(1,3-oxazolidin-3-yl)ethan-1-one and to develop methods for its safe use in laboratory experiments.

Synthesis Methods

Oxazolidone can be synthesized using a variety of methods. One common method is the reaction of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst. This reaction is known as the Strecker synthesis, and it produces an 1-(1,3-oxazolidin-3-yl)ethan-1-one as the final product. Other methods for synthesizing 1-(1,3-oxazolidin-3-yl)ethan-1-one include the reaction of an aldehyde or ketone with an isocyanate, or the reaction of an aldehyde or ketone with an amine and a halogenating agent.

Scientific Research Applications

Oxazolidone has been studied for its potential applications in various scientific fields. In the pharmaceutical industry, 1-(1,3-oxazolidin-3-yl)ethan-1-one has been investigated as a potential antibiotic. It has also been studied for its possible use as an antifungal agent, an antiviral agent, and an antiparasitic agent. In the field of biochemistry, 1-(1,3-oxazolidin-3-yl)ethan-1-one has been studied for its potential use in the synthesis of peptides, proteins, and other organic compounds. Additionally, 1-(1,3-oxazolidin-3-yl)ethan-1-one has been investigated for its potential use as a catalyst in organic synthesis reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-oxazolidin-3-yl)ethan-1-one involves the reaction of ethyl chloroacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate, which is then cyclized with ethylene oxide to form 1,3-oxazolidin-2-one. This intermediate is then oxidized with potassium permanganate to form 1-(1,3-oxazolidin-3-yl)ethan-1-one.", "Starting Materials": [ "Ethyl chloroacetate", "Hydroxylamine hydrochloride", "Ethylene oxide", "Potassium permanganate" ], "Reaction": [ "Step 1: Ethyl chloroacetate is reacted with hydroxylamine hydrochloride in the presence of sodium carbonate to form ethyl 2-hydroxyiminoacetate.", "Step 2: Ethyl 2-hydroxyiminoacetate is cyclized with ethylene oxide in the presence of sodium ethoxide to form 1,3-oxazolidin-2-one.", "Step 3: 1,3-oxazolidin-2-one is oxidized with potassium permanganate in the presence of sulfuric acid to form 1-(1,3-oxazolidin-3-yl)ethan-1-one." ] }

CAS RN

3672-60-4

Product Name

1-(1,3-oxazolidin-3-yl)ethan-1-one

Molecular Formula

C5H9NO2

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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